8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride
Description
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-6-3-2-4-11-7(9)5-10-8(6)11;/h2-5H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGOXBVOBWLHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or iodine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds from this class have demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . Notably, modifications to the imidazo[1,2-a]pyridine structure have led to enhanced potency against these resistant strains.
Neurological Disorders
Imidazo[1,2-a]pyridine derivatives are being investigated for their potential in treating Alzheimer's disease through cholinesterase inhibition. Studies have shown that certain derivatives exhibit strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for managing neurodegenerative conditions . For instance, a specific derivative demonstrated an IC50 value of 79 µM for AChE inhibition, indicating its potential as a therapeutic agent .
Anti-Cancer Properties
The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-cancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Modifications such as the introduction of bulky groups or electron-withdrawing substituents have been shown to enhance biological activity significantly. For example, compounds with biphenyl side chains exhibited superior AChE inhibition compared to simpler phenyl derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to the inhibition of essential biological processes. The compound may also interfere with enzyme activity, disrupting metabolic pathways and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
- Lipophilicity : The 8-methyl group in the target compound increases lipophilicity (logD ~1.5–2.0) compared to 8-fluoro analogs (logD ~1.0) .
- Solubility : Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility (>10 mg/mL) vs. free bases .
- H-Bonding: The 3-amine group serves as a hydrogen bond donor, critical for target engagement, whereas 3-carboxylic acid derivatives (e.g., ) act as acceptors .
Target Compound
Key Analog Highlights
- COX-2 Inhibition : 2-(4-Methoxyphenyl)-8-methyl derivatives bind competitively to the COX-2 active site (docking score: -9.2 kcal/mol) .
- Antitrypanosomal Activity: 8-Fluoro-2-methyl analogs exhibit IC₅₀ = 0.8 µM against Trypanosoma brucei .
- Antibacterial Potency : 2-Phenyl-saturated derivatives () inhibit S. aureus (MIC = 4 µg/mL) .
Biological Activity
8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a compound of significant interest due to its biological activity, particularly in the context of carcinogenicity and antimicrobial properties. This article delves into its biological mechanisms, applications, and relevant research findings.
This compound is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse pharmacological activities. The compound exhibits a range of biological effects primarily through interaction with various molecular targets.
- Mechanism of Action : It is believed to modulate biological activities by inhibiting specific enzymes or binding to cellular receptors, influencing pathways involved in cell proliferation and apoptosis. For instance, it has shown potential in inhibiting cytochrome P450 enzymes which play a crucial role in drug metabolism and the activation of pro-carcinogens .
Carcinogenic Potential
Research indicates that compounds similar to this compound are implicated in mutagenic and carcinogenic processes. For example:
- Mutagenicity : Studies have demonstrated that related compounds can induce mutations in various animal models, particularly affecting the gastrointestinal tract and leading to tumor formation in organs such as the colon and prostate .
- DNA Adduct Formation : These compounds can form DNA adducts, which are critical in the initiation of cancer. The metabolic activation of such compounds often involves cytochrome P450 enzymes that convert them into reactive intermediates capable of binding to DNA .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives:
- Anti-Tuberculosis Activity : Some derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 µM against resistant strains. This suggests a promising avenue for developing new anti-TB therapies .
Study on Carcinogenicity
A pivotal study examined the carcinogenic effects of this compound in rodent models. The findings indicated:
- Tumor Induction : Mice exposed to the compound developed intestinal tumors within a specified timeframe, underscoring its potential as a carcinogen.
- Mechanistic Insights : The study provided insights into how metabolic activation leads to DNA damage, reinforcing the need for further investigation into its safety profile.
Anti-Tuberculosis Research
In another significant study focusing on the anti-TB activity:
- High Throughput Screening : Researchers identified several imidazo[1,2-a]pyridine analogues with substantial efficacy against Mtb. One compound demonstrated a MIC90 of ≤0.006 µM, significantly outperforming existing treatments.
- In Vivo Efficacy : Animal models treated with these compounds showed remarkable reductions in bacterial load, suggesting their potential as effective therapeutic agents against multidrug-resistant TB strains .
Data Summary
| Biological Activity | Observations |
|---|---|
| Carcinogenicity | Induces mutations; forms DNA adducts; tumorigenesis in rodent models |
| Antimicrobial | Effective against Mtb; MIC range 0.03 - 5.0 µM; significant reduction in bacterial load in vivo |
Q & A
Q. What are the optimal synthetic routes for 8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of 2-aminopyridine derivatives with α-bromoketones or halogenated intermediates. For example, coupling 8-methylimidazo[1,2-a]pyridine precursors with amine-containing reagents under Buchwald-Hartwig conditions (e.g., Pd catalysts, ligands like XPhos) achieves selective amination . Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol . Yields range from 45–70%, depending on substituent steric effects .
Q. How is the compound characterized structurally?
- Methodological Answer : Key characterization tools include:
- NMR : - and -NMR confirm substitution patterns (e.g., methyl at C-8, amine at C-3). For example, the C-8 methyl group appears as a singlet at δ 2.5–2.7 ppm in -NMR .
- HRMS : Accurate mass determination (e.g., [M+H] at m/z 222.1002 for CHClN) validates molecular formula .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in hydrochloride salts) .
Q. What preliminary biological assays are relevant for this compound?
- Methodological Answer : Initial screens focus on:
- Enzyme inhibition : COX-2 selectivity assays using fluorescence polarization (IC values; compare with reference inhibitors like celecoxib) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic activity .
- Solubility : Measure logP via shake-flask method (predicted logP ~1.8 for the free base) .
Advanced Research Questions
Q. How does the 8-methyl group influence COX-2 selectivity?
- Methodological Answer : Computational studies (DFT, molecular docking) reveal that the 8-methyl group induces steric hindrance, preventing COX-1 binding while accommodating COX-2’s larger active site. Docking scores (AutoDock Vina) show 2–3 kcal/mol higher affinity for COX-2 vs. COX-1 . Experimental validation via mutagenesis (e.g., COX-2 Tyr355Ala mutant) further confirms steric-driven selectivity .
Q. What strategies resolve contradictions in SAR data for imidazopyridine derivatives?
- Methodological Answer : Contradictions (e.g., variable IC values for similar substituents) are addressed by:
- Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
- 3D-QSAR : Build CoMFA/CoMSIA models to quantify substituent effects (e.g., electron-withdrawing groups at C-2 enhance potency) .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics (k/k) .
Q. How to optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Key parameters include:
- Catalyst loading : Reduce Pd(OAc) from 5 mol% to 2 mol% with microwave-assisted heating (80°C, 30 min), maintaining >60% yield .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Workflow : Implement inline FTIR monitoring to track reaction completion and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
